molecular formula C15H16N2O3 B4681438 N-(3-furylmethyl)-N'-(3-methylbenzyl)ethanediamide

N-(3-furylmethyl)-N'-(3-methylbenzyl)ethanediamide

Cat. No. B4681438
M. Wt: 272.30 g/mol
InChI Key: GVAOOTBKQGJZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-furylmethyl)-N'-(3-methylbenzyl)ethanediamide, also known as FME, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. FME is a small molecule that has been synthesized using different methods, including the reaction of furfurylamine with 3-methylbenzyl chloride.

Mechanism of Action

The mechanism of action of N-(3-furylmethyl)-N'-(3-methylbenzyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. This compound has been shown to induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and apoptosis. This compound has also been shown to modulate the expression of several genes involved in cell signaling, cell cycle regulation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(3-furylmethyl)-N'-(3-methylbenzyl)ethanediamide has several advantages for lab experiments, including its low molecular weight, ease of synthesis, and potential applications in various fields. This compound is also stable under different pH and temperature conditions, making it suitable for different experimental settings. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. This compound also requires further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-(3-furylmethyl)-N'-(3-methylbenzyl)ethanediamide, including its potential applications in medicine, agriculture, and materials science. In medicine, this compound could be further studied for its anticancer, antifungal, and antiviral properties, and its potential as a drug candidate for different diseases. In agriculture, this compound could be further studied for its potential as a plant growth regulator and its ability to control plant diseases. In materials science, this compound could be further studied for its potential as a building block for the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity at different concentrations.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential as a drug candidate, plant growth regulator, and building block for new materials. This compound has several advantages for lab experiments, including its low molecular weight and ease of synthesis, but also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.

Scientific Research Applications

N-(3-furylmethyl)-N'-(3-methylbenzyl)ethanediamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, antifungal, and antiviral properties. This compound has been tested against different cancer cell lines, including breast, lung, and colon cancer, and has been found to inhibit cell growth and induce apoptosis. This compound has also been tested against different fungal and viral strains and has shown promising results in inhibiting their growth.
In agriculture, this compound has been studied for its potential as a plant growth regulator. This compound has been shown to promote plant growth and increase crop yield, making it a potential alternative to traditional chemical fertilizers. This compound has also been tested for its ability to control plant diseases caused by fungal and bacterial pathogens.
In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials. This compound has been used as a precursor for the synthesis of polyamides, which have potential applications in the production of fibers, films, and coatings.

properties

IUPAC Name

N-(furan-3-ylmethyl)-N'-[(3-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-3-2-4-12(7-11)8-16-14(18)15(19)17-9-13-5-6-20-10-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAOOTBKQGJZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(=O)NCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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